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Mechanism of Action and Pharmacokinetics

Vistusertib is a second-generation mTOR inhibitor that competitively binds to the ATP-binding site of the

mTOR kinase, unlike allosteric first-generation rapalogs (e.g., everolimus, temsirolimus) [1]. This action

simultaneously inhibits both mTORC1 and mTORC2 complexes, preventing the compensatory activation of

AKT and other resistance pathways often seen with selective mTORC1 inhibition [2] [1].

Key physicochemical and pharmacokinetic properties are summarized in the table below.

Property Details

Molecular Weight 462.24 g/mol [3]

Formula C25H30N6O3 [4]

Mechanism Dual ATP-competitive inhibitor of mTORC1 and mTORC2 [2] [1]

Primary Metabolic
Enzymes

CYP3A4 and CYP3A5 [2] [5]

Main Circulating
Species

Parent drug (~78% of circulating radioactivity) [6]
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Property Details

Key Metabolites Morpholine-ring oxidation products and an N-methylamide (each <10% of
AUC) [6]

Primary Route of
Elimination

Hepatic metabolism, with >90% of the radioactive dose recovered (~80% in
feces, ~12% in urine) [6]

The following diagram illustrates the core signaling pathway and the metabolic fate of Vistusertib.

Vistusertib inhibits mTORC1/2 and is metabolized primarily by CYP3A4/5.

Analytical Method for Quantification

A robust and rapid LC-MS/MS method has been developed and validated for the quantitative analysis of

Vistusertib in human plasma [2] [5]. Key methodological details are provided below.

Parameter Specification

Sample Volume 50 μL of plasma [2]

Sample
Preparation

Protein precipitation with 200 μL of acetonitrile containing internal standard

(AZD8055) [2]

Analytical Column Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [2]

Mobile Phase Acetonitrile - water - formic acid (30:70:0.1, v/v/v) [2]

Elution Isocratic [2]

Flow Rate 0.15 mL/min [2]

Run Time 3 minutes [2] [5]

Mass
Spectrometry

SCIEX 4500 triple quadrupole; ESI+ mode; MRM: m/z 463.1 → 405.1
(Vistusertib) [2]
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Parameter Specification

Calibration Range 5 - 5,000 ng/mL [2]

Accuracy 98.7 - 105.7% [2]

Precision (CV) ≤10.5% [2]

Clinical Dosing and Efficacy Summary

Vistusertib has been investigated primarily through intermittent dosing schedules in various cancer types,

often in combination with other agents. The table below summarizes key efficacy outcomes from selected

clinical trials.

Condition /
Trial

Combination
Therapy

Vistusertib Dose
(RP2D/Studied)

Key Efficacy
Outcomes

| Recurrent/Metastatic Endometrial Cancer (VICTORIA) [7] | Anastrozole (1 mg daily) | 125 mg BD, 2

days/week | 8-week PFR: 67.3% (V+A) vs 39.1% (A alone) Median PFS: 5.2 mo (V+A) vs 1.9 mo (A

alone) ORR: 24.5% (V+A) vs 17.4% (A alone) | | HGSOC & SqNSCLC (TAX-TORC) [8] | Paclitaxel (80

mg/m² weekly) | 50 mg BD, 3 days/week (6/7 wks) | HGSOC: RECIST RR 52%; mPFS 5.8 mo SqNSCLC:

RECIST RR 35%; mPFS 5.8 mo | | STK11-deficient NSCLC (NLMT) [9] | Monotherapy | Not specified |

ORR (B2D cohort): 9.8% DCB (B2D cohort): 24.4% (PFS at 24 weeks) |

Key Insights for Research and Development

Overcoming Rapalog Resistance: The dual inhibition of mTORC1 and mTORC2 by Vistusertib
addresses a key limitation of rapalogs, which inhibit only mTORC1 and can lead to feedback

activation of pro-survival pathways via mTORC2-AKT [2] [1].
Intermittent Dosing for Tolerability: Clinical development has largely employed intermittent

schedules to improve the therapeutic window and manage class-effect toxicities like fatigue,
mucositis, and rash [8] [7].
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Exploration in Non-Oncologic Indications: Preclinical evidence suggests potential for Vistusertib
in non-cancerous proliferative diseases. A 2024 study demonstrated its efficacy in ameliorating
pulmonary inflammation and fibrosis in vivo by modulating mTOR-driven inflammatory and oxidative

stress mediators [10].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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